molecular formula C25H26N2O5S B5235696 N-(3-acetylphenyl)-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide

N-(3-acetylphenyl)-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide

Cat. No.: B5235696
M. Wt: 466.6 g/mol
InChI Key: RUAXMUDIPPQGLD-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide is a complex organic compound that belongs to the class of sulfonyl anilides. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide typically involves multi-step organic reactions. The process may start with the acetylation of 3-aminophenyl compounds, followed by sulfonylation and subsequent coupling with methoxy-methylphenyl derivatives. Common reagents used in these reactions include acetic anhydride, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may yield amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3-acetylphenyl)-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features could make it a candidate for drug development or biochemical studies.

Medicine

In medicine, derivatives of this compound may be explored for therapeutic applications. For example, sulfonyl anilides have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-acetylphenyl)-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide include other sulfonyl anilides and acetylphenyl derivatives. Examples include:

  • N-(3-acetylphenyl)-2-(N-(2-methoxyphenyl)sulfonyl)acetamide
  • N-(4-acetylphenyl)-2-(N-(2-methoxy-5-methylphenyl)sulfonyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of acetyl, methoxy, and sulfonyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-17-8-11-22(12-9-17)27(33(30,31)24-14-18(2)10-13-23(24)32-4)16-25(29)26-21-7-5-6-20(15-21)19(3)28/h5-15H,16H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAXMUDIPPQGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC(=C2)C(=O)C)S(=O)(=O)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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